
Sodium;vanadium;diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Sodium vanadium diphosphate can be synthesized using various methods, including the sol-gel method and solid-state reactions. One common approach involves mixing sodium carbonate (Na₂CO₃), vanadium pentoxide (V₂O₅), and ammonium dihydrogen phosphate ((NH₄)H₂PO₄) in stoichiometric amounts. The mixture is then heated at high temperatures (around 800°C) to form the desired compound .
Industrial Production Methods
In industrial settings, the production of sodium vanadium diphosphate often involves ball-milling assisted solid-state methods. This process utilizes citric acid as a carbon source to enhance the conductivity of the final product. The carbon-coated composite electrodes produced through this method display high initial specific capacity and excellent cycling stability .
化学反応の分析
Types of Reactions
Sodium vanadium diphosphate undergoes various chemical reactions, primarily oxidation and reduction processes. These reactions are crucial for its function as a cathode material in sodium-ion batteries .
Common Reagents and Conditions
The oxidation and reduction reactions typically occur during the charging and discharging cycles of the battery. Common reagents involved in these processes include sodium ions (Na⁺) and vanadium ions (V⁵⁺/V³⁺). The conditions for these reactions are usually controlled by the electrochemical environment within the battery .
Major Products Formed
The major products formed during these reactions are the oxidized and reduced forms of vanadium, which facilitate the storage and release of electrical energy. The structural stability of sodium vanadium diphosphate ensures that these reactions can occur repeatedly without significant degradation .
科学的研究の応用
Sodium vanadium diphosphate has a wide range of scientific research applications, particularly in the field of energy storage. It is extensively studied as a cathode material for sodium-ion batteries due to its high capacity, stable voltage platform, and excellent cycling stability . Additionally, its low toxicity and structural stability make it a promising candidate for large-scale energy storage systems .
作用機序
The mechanism of action of sodium vanadium diphosphate in sodium-ion batteries involves the reversible intercalation and deintercalation of sodium ions within its crystal structure. This process is facilitated by the NASICON framework, which provides a three-dimensional channel for ion diffusion. The vanadium ions undergo oxidation and reduction, enabling the storage and release of electrical energy .
類似化合物との比較
Similar Compounds
Lithium vanadium phosphate (Li₃V₂(PO₄)₃): Similar to sodium vanadium diphosphate, this compound is used as a cathode material in lithium-ion batteries.
Uniqueness
Sodium vanadium diphosphate stands out due to its high sodium ion mobility, structural stability, and low cost. Its ability to maintain high capacity and stable voltage over numerous cycles makes it a highly attractive material for sodium-ion batteries .
特性
CAS番号 |
477779-61-6 |
|---|---|
分子式 |
NaO8P2V-5 |
分子量 |
263.87 g/mol |
IUPAC名 |
sodium;vanadium;diphosphate |
InChI |
InChI=1S/Na.2H3O4P.V/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);/q+1;;;/p-6 |
InChIキー |
IAEKEUNPZJPKJQ-UHFFFAOYSA-H |
正規SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


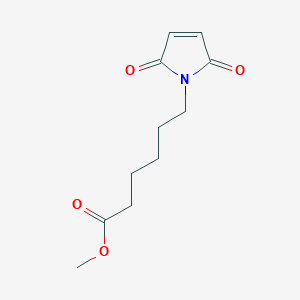
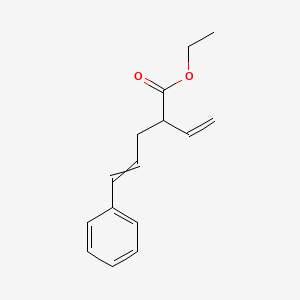
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
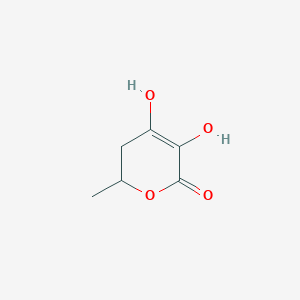
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)

![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)

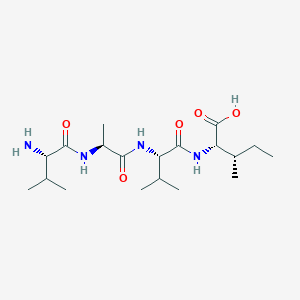
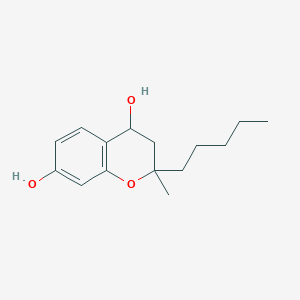
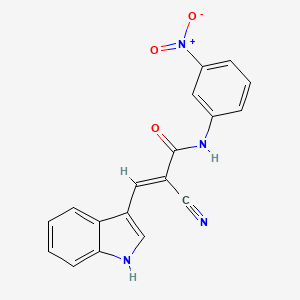
![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)

